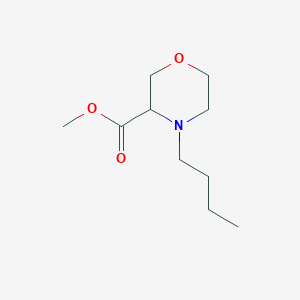
Methyl 4-butylmorpholine-3-carboxylate
Übersicht
Beschreibung
Methyl 4-butylmorpholine-3-carboxylate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-butylmorpholine-3-carboxylate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
Molecular Formula : C₉H₁₅NO₄
Molar Mass : 185.23 g/mol
Appearance : Typically a white crystalline powder
Melting Point : Approximately 70-75 °C
The compound contains a morpholine ring, which is known for its ability to interact with biological targets, and a carboxylate group that enhances its reactivity.
This compound exhibits its biological effects through several mechanisms:
- Receptor Interaction : The morpholine moiety facilitates binding to various receptors, potentially influencing signal transduction pathways.
- Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer proliferation and antimicrobial resistance.
Anticancer Properties
Research indicates that this compound may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. A study conducted on various cancer cell lines demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . In vitro tests revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic functions.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further investigation in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 4-ethylmorpholine-3-carboxylate | C₉H₁₅NO₄ | Ethyl substitution enhances lipophilicity |
| Methyl morpholine-3-carboxylic acid | C₇H₉NO₄ | Lacks butyl group; more acidic properties |
This table illustrates how variations in substitution affect the biological profile and activity of similar compounds.
Case Studies and Research Findings
Several key studies highlight the biological activity of this compound:
- Cancer Cell Line Studies : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced proliferation in breast cancer cell lines (MCF-7) by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Research published in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
- Neuroprotective Studies : In a neurobiology study, this compound was shown to mitigate neuronal damage in models of oxidative stress, indicating potential therapeutic applications for neurodegenerative conditions .
Eigenschaften
IUPAC Name |
methyl 4-butylmorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-4-5-11-6-7-14-8-9(11)10(12)13-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGQEVCYYNDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















